molecular formula C24H26ClO2P B14414261 (4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride CAS No. 79906-32-4

(4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride

Cat. No.: B14414261
CAS No.: 79906-32-4
M. Wt: 412.9 g/mol
InChI Key: AXJHMOLOMWYNGP-UHFFFAOYSA-M
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Description

(4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride is a chemical compound known for its unique structure and properties. It is a member of the phosphonium salts family, which are widely used in organic synthesis and various industrial applications. This compound is characterized by the presence of a triphenylphosphonium group attached to a 4-ethoxy-4-oxobutan-2-yl moiety, making it a versatile reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. One common method is the reaction of triphenylphosphine with 4-ethoxy-4-oxobutan-2-yl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts, depending on the specific reagents and conditions used .

Scientific Research Applications

(4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride involves its interaction with molecular targets through its phosphonium group. The positively charged phosphonium ion can interact with negatively charged sites on enzymes, proteins, and other biomolecules, leading to inhibition or modification of their activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride is unique due to its combination of the triphenylphosphonium group with the 4-ethoxy-4-oxobutan-2-yl moiety. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .

Properties

CAS No.

79906-32-4

Molecular Formula

C24H26ClO2P

Molecular Weight

412.9 g/mol

IUPAC Name

(4-ethoxy-4-oxobutan-2-yl)-triphenylphosphanium;chloride

InChI

InChI=1S/C24H26O2P.ClH/c1-3-26-24(25)19-20(2)27(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18,20H,3,19H2,1-2H3;1H/q+1;/p-1

InChI Key

AXJHMOLOMWYNGP-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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